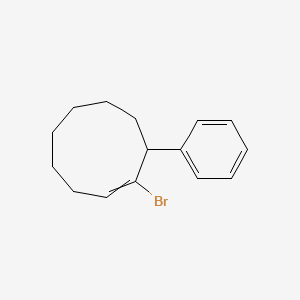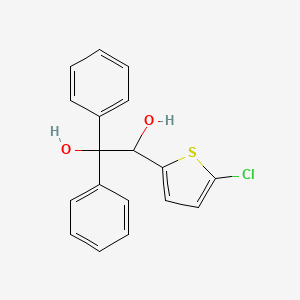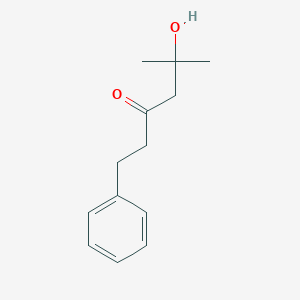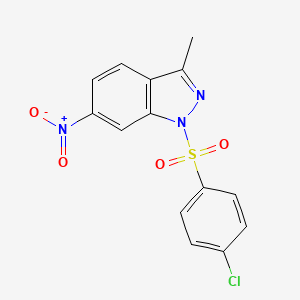![molecular formula C22H18O4S2 B14527424 Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate CAS No. 62607-03-8](/img/structure/B14527424.png)
Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate is an organic compound characterized by the presence of benzene rings and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific reagents and conditions may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from simpler benzene derivatives. The process often includes nitration, bromination, and Friedel-Crafts alkylation reactions, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzene rings act as reactive sites
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are employed under specific conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl groups yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene rings .
Scientific Research Applications
Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic substitution reactions, which can modify the structure and function of biological molecules. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methylsulfanylphenyl) benzene-1,2-dicarboxylate
- 1,4-Bis(methylsulfanyl)benzene
- 4-Bromo-2-nitrotoluene
Uniqueness
Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate is unique due to its specific combination of benzene rings and methylsulfanyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
62607-03-8 |
|---|---|
Molecular Formula |
C22H18O4S2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
bis(4-methylsulfanylphenyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H18O4S2/c1-27-17-11-7-15(8-12-17)25-21(23)19-5-3-4-6-20(19)22(24)26-16-9-13-18(28-2)14-10-16/h3-14H,1-2H3 |
InChI Key |
GLLRMUXKNJDMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]-](/img/structure/B14527352.png)

![1-[Dibromo(2-bromoethyl)-lambda~4~-selanyl]-4-methylbenzene](/img/structure/B14527362.png)





![Ethyl 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoate](/img/structure/B14527386.png)



